9,10-dideuteriooctadecanoic acid

Vue d'ensemble

Description

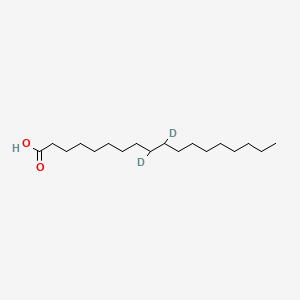

L’acide stéarique-9,10-d2, également connu sous le nom d’acide octadécanoïque-9,10-d2, est une forme marquée au deutérium de l’acide stéarique. L’acide stéarique est un acide gras saturé à longue chaîne que l’on trouve couramment dans les graisses et les huiles animales et végétales. Le marquage au deutérium aux positions 9 et 10 rend l’acide stéarique-9,10-d2 particulièrement utile dans la recherche scientifique, en particulier dans les études portant sur les voies métaboliques et la biochimie des lipides .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de l’acide stéarique-9,10-d2 implique généralement l’hydrogénation de l’acide oléique en présence d’une source de deutérium. Le processus comprend les étapes suivantes :

Mélange d’acide oléique et de catalyseur : L’acide oléique est mélangé à un catalyseur approprié, tel que l’acide phosphotungstique.

Ajout d’une source de deutérium : Une source d’hydrogène marqué au deutérium, telle que le gaz deutérium ou l’oxyde de deutérium, est ajoutée goutte à goutte.

Conditions réactionnelles : La réaction est effectuée à des températures comprises entre 20 °C et 80 °C pendant 0,5 à 24 heures.

Méthodes de production industrielle : La production industrielle de l’acide stéarique-9,10-d2 suit des principes similaires, mais à plus grande échelle. Le processus implique :

Choix du catalyseur : Utiliser des catalyseurs de qualité industrielle pour garantir un rendement et une pureté élevés.

Optimisation de la réaction : Optimiser les conditions réactionnelles pour minimiser les sous-produits et maximiser l’incorporation du deutérium.

Analyse Des Réactions Chimiques

Types de réactions : L’acide stéarique-9,10-d2 subit diverses réactions chimiques, notamment :

Oxydation : Réagit avec des agents oxydants pour former des dérivés de l’acide stéarique.

Réduction : Peut être réduit pour former des alcools stéariques.

Substitution : Subit des réactions de substitution avec des halogènes et d’autres électrophiles.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions d’halogénation impliquent souvent des réactifs comme le brome ou le chlore dans des conditions contrôlées.

Principaux produits :

Produits d’oxydation : Dérivés hydroxy et céto de l’acide stéarique.

Produits de réduction : Alcools stéariques.

Produits de substitution : Acides stéariques halogénés.

Applications De Recherche Scientifique

L’acide stéarique-9,10-d2 a une large gamme d’applications dans la recherche scientifique :

Mécanisme D'action

Le mécanisme d’action de l’acide stéarique-9,10-d2 implique son incorporation dans les voies métaboliques des lipides. Le marquage au deutérium permet aux chercheurs de suivre son destin métabolique et de comprendre ses interactions avec les enzymes et autres cibles moléculaires. Les principales voies sont :

Métabolisme des lipides : L’acide stéarique-9,10-d2 est métabolisé par des enzymes telles que la stéaroyl-CoA désaturase, influençant la biosynthèse des acides gras monoinsaturés.

Signalisation cellulaire : Il affecte la physiologie de la membrane cellulaire et les voies de signalisation, contribuant à divers effets physiologiques.

Composés similaires :

Acide stéarique : La forme non deutérée, que l’on trouve couramment dans la nature.

Acide oléique : Un acide gras insaturé ayant une longueur de chaîne de carbone similaire.

Acide palmitique : Un autre acide gras saturé à longue chaîne comportant 16 atomes de carbone.

Unicité : L’acide stéarique-9,10-d2 est unique en raison de son marquage au deutérium, ce qui présente des avantages distincts dans les applications de recherche. Les atomes de deutérium en font un traceur idéal pour étudier les voies métaboliques et comprendre la pharmacocinétique des acides gras. Contrairement à ses homologues non deutérés, l’acide stéarique-9,10-d2 offre une stabilité et une précision accrues dans les techniques analytiques .

Comparaison Avec Des Composés Similaires

Stearic Acid: The non-deuterated form, commonly found in nature.

Oleic Acid: An unsaturated fatty acid with a similar carbon chain length.

Palmitic Acid: Another long-chain saturated fatty acid with 16 carbon atoms.

Uniqueness: Stearic Acid-9,10-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an ideal tracer for studying metabolic pathways and understanding the pharmacokinetics of fatty acids. Unlike its non-deuterated counterparts, Stearic Acid-9,10-d2 offers enhanced stability and precision in analytical techniques .

Propriétés

IUPAC Name |

9,10-dideuteriooctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-QDRJLNDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCCC)C([2H])CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)

![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)